molecular formula C7H7N3O3S B2630554 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol CAS No. 731003-65-9

6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2630554
CAS No.: 731003-65-9
M. Wt: 213.21
InChI Key: NRPKIXCTALATKX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Benzotriazole Core Modifications

The benzotriazole core in this compound adopts a planar geometry, with the methylsulfonyl group inducing subtle distortions in bond angles and lengths. Single-crystal X-ray diffraction (SCXRD) studies of analogous benzotriazole derivatives reveal that the introduction of substituents at the 6-position significantly affects packing patterns and intermolecular interactions. For example, in the cobalt coordination polymer [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)], the benzotriazole ligand forms a tri-periodic network stabilized by μ₃-O:O:N bridging, with Co–N bond lengths of 2.08–2.12 Å. Similarly, the title compound’s methylsulfonyl group likely participates in non-covalent interactions, such as O–H⋯O hydrogen bonds, which influence crystal packing.

Table 1: Crystallographic Parameters of Benzotriazole Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference
[Co(C₈H₆N₃O₂)Cl(C₂H₅OH)] P2₁/c 19.76 24.69 12.11 113.7 5408.8
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol P 7.82 9.76 10.32 92.1 785.3

The methylsulfonyl group’s steric bulk introduces torsional strain, as evidenced by C–S–O bond angles of 104.5–106.2° in related structures. This strain is partially alleviated through conjugation between the sulfonyl group’s lone pairs and the benzotriazole π-system, resulting in a dihedral angle of 8.2° between the planes of the benzotriazole and sulfonyl groups.

Electronic Effects of Methylsulfonyl Substituent on Aromatic System

The methylsulfonyl group exerts a strong electron-withdrawing effect (-I and -M), reducing electron density across the benzotriazole ring. Nuclear magnetic resonance (NMR) studies of analogous compounds show deshielding of aromatic protons adjacent to the sulfonyl group, with chemical shifts upfield by 0.3–0.5 ppm compared to unsubstituted benzotriazole. Density Functional Theory (DFT) calculations on similar systems predict a 12–15% increase in the HOMO-LUMO gap due to the sulfonyl group’s electron-withdrawing nature, which polarizes the aromatic system.

Table 2: Electronic Parameters of Benzotriazole Derivatives

Substituent Position Hammett σₚ Value HOMO (eV) LUMO (eV)
6-SO₂CH₃ +0.72 -7.8 -1.2
Unsubstituted 0 -6.9 -0.9

The sulfonyl group’s inductive effect also strengthens adjacent C–N bonds, with the N1–C6 bond length contracting to 1.34 Å compared to 1.38 Å in unsubstituted benzotriazole. This bond shortening enhances resonance stabilization, as the sulfonyl group withdraws electron density from the nitrogen atoms, increasing their electrophilicity.

Tautomeric Behavior and Resonance Stabilization Patterns

This compound exhibits tautomerism between the 1H- and 2H-forms, with the equilibrium shifted by the sulfonyl group’s electronic effects. X-ray crystallography of related compounds confirms the 1H-tautomer as the dominant form in the solid state, stabilized by intramolecular charge transfer from the hydroxyl oxygen to the electron-deficient triazole ring. The methylsulfonyl group further stabilizes this tautomer through resonance-assisted hydrogen bonding, as shown by O⋯N distances of 2.65–2.70 Å.

Resonance Structures:

  • 1H-Tautomer : Negative charge localized on the deprotonated hydroxyl oxygen, stabilized by conjugation with the sulfonyl group.
  • 2H-Tautomer : Negative charge delocalized across the triazole ring, less favored due to reduced overlap with the sulfonyl substituent.

The energy difference between tautomers, calculated at 4.2–5.1 kJ/mol using DFT, underscores the sulfonyl group’s role in directing tautomeric preference. This stabilization has implications for the compound’s reactivity in coordination chemistry, as the 1H-tautomer provides a better ligand for metal ions through its deprotonated oxygen and nitrogen donors.

Properties

IUPAC Name

1-hydroxy-6-methylsulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c1-14(12,13)5-2-3-6-7(4-5)10(11)9-8-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPKIXCTALATKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the introduction of the methylsulfonyl group to the benzotriazole ring. One common method is the reaction of 1H-1,2,3-benzotriazol-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylsulfide derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol exhibits significant biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity

  • Studies have demonstrated that benzotriazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound TypeActivity TypeReference
Benzotriazole DerivativesAntibacterial
6-(Methylsulfonyl)-1H-benzotriazoleAntimicrobial

2. Antiparasitic Properties

  • Research indicates that benzotriazole derivatives can inhibit the growth of protozoan parasites. For example, N-benzenesulfonyl derivatives of benzotriazole have demonstrated significant activity against Trypanosoma cruzi, with a dose-dependent reduction in parasite viability .
Compound TypeTarget ParasiteActivity Level
N-benzenesulfonylbenzotriazoleTrypanosoma cruziEffective

Agricultural Applications

The compound has potential uses in agriculture as a fungicide and herbicide due to its ability to inhibit certain biological pathways in plants and fungi.

Fungicidal Activity

  • Compounds derived from benzotriazoles have been investigated for their fungicidal properties. They can disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

Material Science Applications

This compound also finds applications in the field of material science:

Corrosion Inhibitors

  • The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces due to its ability to form protective films on metal substrates.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. demonstrated that 5-halogenomethylsulfonyl-benzotriazoles exhibited significant antibacterial activity against multiple strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Antiparasitic Activity
Becerra's research highlighted the effectiveness of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing over 50% reduction in epimastigote forms at certain concentrations within 72 hours .

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol with related benzotriazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Significance
This compound 1-OH, 6-SO₂CH₃ C₇H₇N₃O₃S 213.22 (calc.) Organic synthesis (acyl transfer, coupling reactions)
1-Methyl-1H-benzotriazol-6-sulfonyl chloride 1-CH₃, 6-SO₂Cl C₇H₆ClN₃O₂S 231.65 Precursor for sulfonamide synthesis; reactive sulfonyl chloride group
6-(Trifluoromethyl)-1H-1,2,3-benzotriazol-1-ol 1-OH, 6-CF₃ C₇H₄F₃N₃O 203.12 Potential fluorinated building block for pharmaceuticals
6-(Morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol 1-OH, 6-SO₂N(C₂H₄)₂O C₁₀H₁₂N₄O₄S 284.30 (calc.) Modified solubility for biological studies; morpholine enhances lipophilicity
1-(Methanesulfonyl)-1H-1,2,3-benzotriazole 1-SO₂CH₃ C₇H₇N₃O₂S 197.21 Reagent for generating benzotriazolyl anions; forms acyl derivatives with carboxylic acids
1H-1,2,3-Benzotriazol-1-ol (HOBt) 1-OH C₆H₅N₃O 135.12 Peptide coupling agent; stabilizes active esters

Physicochemical Properties

  • Solubility: The methylsulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to nonpolar analogues. Morpholine-sulfonyl derivatives exhibit balanced lipophilicity for drug delivery .
  • Thermal Stability : Sulfonyl groups generally increase thermal stability. For example, 1-(methanesulfonyl)-1H-1,2,3-benzotriazole decomposes above 200°C, whereas HOBt has a lower melting point (~150°C) .

Biological Activity

6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is a compound belonging to the benzotriazole family, characterized by the presence of a methylsulfonyl group. This unique structure imparts distinct chemical properties that have garnered attention in various fields, particularly in biological research. This article explores its biological activities, including antimicrobial and anticancer properties, supported by relevant studies and data.

  • Molecular Formula: C7H7N3O3S
  • Molecular Weight: 213.22 g/mol
  • CAS Number: 731003-65-9

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This compound has been investigated for its potential to induce cell death in certain cancer cell lines and exhibit antimicrobial effects against various pathogens.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of related benzotriazole compounds against both Gram-positive and Gram-negative bacteria. Notably, compounds with bulky hydrophobic substituents demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
6-Methylsulfonyl-benzotriazoleStaphylococcus aureus (MRSA)12.5–25
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileE. coli<50
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi50

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds from the benzotriazole class have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that certain benzotriazole derivatives exhibited potent cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . The structure-activity relationship (SAR) analysis suggests that modifications on the benzotriazole ring can significantly influence biological activity.

Case Study: Anticancer Efficacy

In a study evaluating the effects of benzotriazole derivatives on human cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results: Compounds exhibited IC50 values ranging from 10 to 30 µM after 48 hours of treatment.

The findings indicate that the introduction of electron-withdrawing groups on the benzotriazole scaffold enhances cytotoxicity against these cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as methylsulfonylmethane (MSM) and sulfonamide-based indole analogs, which are known for their anti-inflammatory and antimicrobial properties respectively.

Table 2: Comparison of Biological Activities

Compound NameActivity TypeNotable Features
6-(Methylsulfonyl)-benzotriazolAntimicrobialEffective against MRSA
Methylsulfonylmethane (MSM)Anti-inflammatoryCommon dietary supplement
Sulfonamide-based Indole AnalogsAntimicrobial/AnticancerDiverse biological activities

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol?

The compound is synthesized via sulfonation of 1H-1,2,3-benzotriazol-1-ol using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification typically involves recrystallization from ethanol or dichloromethane. Characterization employs 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (XRD) is critical for confirming the sulfonyl group’s spatial orientation and hydrogen-bonding patterns .

Q. How does this compound function as a reagent in organic synthesis?

The methylsulfonyl group enhances electrophilicity, enabling the compound to act as a benzotriazolyl anion precursor. It reacts with carboxylic acids in basic media to form 1-acyl-1H-1,2,3-benzotriazoles, intermediates for amide bond formation. This reactivity is advantageous in peptide coupling and heterocyclic synthesis, offering higher stability compared to hydroxyl-substituted analogs like HOBt .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of this compound compared to HOBt derivatives?

The methylsulfonyl group increases electron-withdrawing effects, stabilizing the benzotriazolyl anion intermediate and accelerating nucleophilic acyl substitution. Computational studies (DFT) reveal lower activation energies for intermediates formed with methylsulfonyl substitution compared to hydroxyl or methyl groups. This difference is critical in designing regioselective reactions .

Q. How can computational modeling optimize the use of this compound in catalytic or drug-design applications?

Molecular docking and dynamics simulations (e.g., AutoDock, GROMACS) predict interactions between this compound and biological targets like kinase ATP-binding pockets. For example, triazole derivatives exhibit apoptotic activity in cancer cells by disrupting cell-cycle regulators (e.g., cyclin-dependent kinases). Petra/Osiris/Molinspiration (POM) analyses further validate bioactivity and ADME parameters .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

Twinning and disorder in the sulfonyl group complicate XRD refinement. SHELXL software (via the Hirshfeld surface analysis) resolves these issues by modeling anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) are recommended to distinguish sulfonyl oxygen positions and intermolecular interactions .

Q. How can analytical methods quantify this compound in complex reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase achieves quantification. LC-MS (ESI+) in positive ion mode confirms molecular ions ([M+H]+^+) at m/z 228.03. Validation follows ICH guidelines for linearity (R2^2 > 0.995) and precision (%RSD < 2) .

Data Contradictions and Resolution

  • Reactivity Discrepancies : Some studies report lower yields in amide synthesis compared to HOBt, attributed to steric hindrance from the sulfonyl group. Mitigation involves using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Crystallographic Ambiguities : Discrepancies in reported bond lengths (e.g., S–O distances) are resolved by refining disorder models with SHELXL’s PART instructions .

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